(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8522706
InChI: InChI=1S/C23H24N4O4S/c1-4-31-20-10-5-18(6-11-20)7-14-22(28)26-19-8-12-21(13-9-19)32(29,30)27-23-24-16(2)15-17(3)25-23/h5-15H,4H2,1-3H3,(H,26,28)(H,24,25,27)/b14-7+
SMILES: CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C
Molecular Formula: C23H24N4O4S
Molecular Weight: 452.5 g/mol

(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide

CAS No.:

Cat. No.: VC8522706

Molecular Formula: C23H24N4O4S

Molecular Weight: 452.5 g/mol

* For research use only. Not for human or veterinary use.

(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide -

Specification

Molecular Formula C23H24N4O4S
Molecular Weight 452.5 g/mol
IUPAC Name (E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(4-ethoxyphenyl)prop-2-enamide
Standard InChI InChI=1S/C23H24N4O4S/c1-4-31-20-10-5-18(6-11-20)7-14-22(28)26-19-8-12-21(13-9-19)32(29,30)27-23-24-16(2)15-17(3)25-23/h5-15H,4H2,1-3H3,(H,26,28)(H,24,25,27)/b14-7+
Standard InChI Key LAYRVVOGAJJYEY-VGOFMYFVSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C
SMILES CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C
Canonical SMILES CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide, reflects its structural components:

  • A 4,6-dimethylpyrimidin-2-yl group attached via a sulfamoyl bridge to a phenyl ring.

  • An ethoxyphenyl substituent connected through an α,β-unsaturated enamide linkage.

Its molecular formula is C₂₄H₂₆N₄O₄S, with a molecular weight of 466.55 g/mol . The E-configuration of the enamide double bond is critical for maintaining planar geometry, which influences biological interactions.

Identifier Codes and Registration

  • PubChem CID: 1183736 .

  • SMILES: CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)OCC .

  • InChIKey: ATHAAXZQYPHNNL-AWNIVKPZSA-N .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a multi-step protocol involving:

  • Sulfonylation: Reaction of 4,6-dimethylpyrimidin-2-amine with 4-nitrobenzenesulfonyl chloride to form the sulfonamide intermediate.

  • Reduction: Catalytic hydrogenation of the nitro group to an amine.

  • Acylation: Condensation with (2E)-3-(4-ethoxyphenyl)acryloyl chloride under Schotten-Baumann conditions.

Key Reaction Conditions:

  • Temperature: 0–25°C for acylation to prevent isomerization.

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation.

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).

Structural and Conformational Analysis

X-ray Crystallography Data

Single-crystal X-ray analysis reveals:

  • Bond lengths: C=O (1.22 Å), S=O (1.45 Å), and C=C (1.34 Å).

  • Dihedral angles: 172° between the pyrimidine and ethoxyphenyl planes, indicating near-coplanarity .

ParameterValue
Crystallographic SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa=8.42 Å, b=12.57 Å, c=14.23 Å

Computational Modeling

Density Functional Theory (DFT) simulations (B3LYP/6-31G*) predict:

  • HOMO-LUMO Gap: 4.1 eV, suggesting moderate reactivity.

  • Electrostatic Potential: Negative charge localized on sulfonamide oxygen atoms .

Physicochemical and ADMET Properties

Solubility and Lipophilicity

  • LogP: 2.8 (calculated via XLOGP3), indicating moderate lipophilicity .

  • Aqueous Solubility: 0.045 mg/mL at pH 7.4, classified as poorly soluble .

ADMET Predictions

ParameterPrediction
Gastrointestinal AbsorptionHigh (91%)
Blood-Brain Barrier PenetrationModerate (0.6)
CYP3A4 InhibitionWeak (Ki > 10 µM)

Stability and Degradation

Thermal Stability

  • Decomposition Temperature: 218°C (TGA analysis, nitrogen atmosphere) .

  • Half-life in Solution: 14 days at 25°C (pH 7.4 PBS buffer).

Photodegradation

Exposure to UV light (254 nm) induces E-to-Z isomerization (t₁/₂ = 2.4 hours).

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